molecular formula C18H21N3O2S B5871626 N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide

N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide

Cat. No.: B5871626
M. Wt: 343.4 g/mol
InChI Key: BSTAOECBBDMERY-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide is a chemical compound of significant interest in medicinal and heterocyclic chemistry research. Its structure incorporates an imidazo[1,2-a]pyridine scaffold, a privileged heterocyclic system known for a wide spectrum of biological activities and prevalent in various pharmacologically active agents . The core structure is fused with a benzenesulfonamide group, a functional moiety commonly investigated for its potential to confer specific target-binding properties and modulate biological activity . Researchers are exploring this compound as a key intermediate or novel chemical entity in drug discovery projects. The presence of the sulfonamide group, particularly in the form of N,N-diethylbenzenesulfonamide, suggests potential for diverse reactivity and interaction with biological targets . Investigations may focus on its utility in developing new therapeutic agents, given that structural analogs and complex heterocyclic systems are frequently screened for various activities . This compound is offered for research purposes to support the synthesis of new chemical libraries, structure-activity relationship (SAR) studies, and the discovery of novel bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-4-21(5-2)24(22,23)16-8-6-15(7-9-16)17-13-20-11-10-14(3)12-18(20)19-17/h6-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTAOECBBDMERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 7-methylimidazo[1,2-a]pyridine, which is then subjected to sulfonation to introduce the sulfonamide group. The final step involves the N,N-diethylation of the sulfonamide to yield the target compound. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification techniques such as crystallization, distillation, and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Group

The sulfonamide group may undergo hydrolysis under acidic or basic conditions to form a sulfonic acid and N,N-diethylamine. For example:
Ar-SO2N(Et)2+H2OAr-SO3H+N(Et)3+H+\text{Ar-SO}_2\text{N(Et)}_2 + \text{H}_2\text{O} \rightarrow \text{Ar-SO}_3\text{H} + \text{N(Et)}_3 + \text{H}^+
This reaction is analogous to amidation hydrolysis in similar compounds.

Oxidation/Reduction

  • Oxidation : Potassium permanganate could oxidize alkyl substituents (e.g., methyl at C-7) to ketones or carboxylic acids.

  • Reduction : Lithium aluminum hydride may reduce carbonyl groups, though the sulfonamide’s stability under these conditions requires validation.

Reaction Conditions for Analogous Compounds

Reaction TypeReagents/ConditionsYieldsReference
AmidationHBTU, DMF, room temperature60–90%
Cyclizationα-bromocarbonyl compound, 2-aminopyridine, 65°C90%
Suzuki-MiyauraBoronic acid, Pd catalyst, base50–80%

Spectroscopic Data

TechniqueKey Observations
1H NMR δ 7.8–8.1 ppm (aromatic protons), δ ~2.3 ppm (N,N-diethyl groups)
13C NMR δ 145–160 ppm (sulfonamide S=O carbons), δ ~21 ppm (methyl group)
IR ν(S=O) ~1350–1450 cm⁻¹, ν(N-H) ~3300 cm⁻¹

Mechanistic Insights

The compound’s reactivity is influenced by:

  • Sulfonamide stability : Resistant to hydrolysis under mild conditions but labile under extreme pH.

  • Imidazo[1,2-a]pyridine core : Fused rings enhance aromatic stability, directing substitution to specific positions .

  • Electron-withdrawing effects : The sulfonamide group may deactivate the benzene ring, reducing susceptibility to electrophilic attack .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with imidazo[1,2-a]pyridine structures exhibit anticancer properties. N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide has been evaluated for its ability to inhibit cancer cell proliferation.

  • Mechanism of Action : The compound may exert its effects through the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival.

Antimicrobial Properties

Studies have shown that sulfonamides possess antimicrobial activity. The incorporation of the imidazo[1,2-a]pyridine ring enhances this activity.

  • Case Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial effects against various strains of bacteria, suggesting potential applications in treating bacterial infections.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways related to disease processes.

  • Example : Inhibitory assays have indicated that this compound can inhibit certain cytochrome P450 enzymes, which are crucial in drug metabolism.

Safety Profile

Toxicological assessments are critical for evaluating the safety of new compounds. Preliminary studies suggest that this compound has a moderate toxicity profile but requires further investigation to establish safe dosage levels.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy and safety of this compound.

Structural FeatureActivity Implication
Imidazo[1,2-a]pyridine moietyEnhances anticancer and antimicrobial activity
Sulfonamide groupContributes to antibacterial properties
Diethyl substitutionModulates pharmacokinetic properties

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the imidazole moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Synthesis Yields: Gold-catalyzed reactions (e.g., compounds 3a, 3z) typically achieve high yields (>85%), whereas non-catalytic methods (e.g., compound 28) yield ~70–75% .

Melting Points : Electron-withdrawing groups (e.g., nitro in 3ad) and aromatic substituents (e.g., 3-phenyl in 3a) correlate with higher melting points (>220°C), likely due to enhanced crystallinity and intermolecular interactions .

Substituent Effects: Benzene Ring: Diethyl groups (target compound) may enhance lipophilicity compared to methyl or nitro substituents, influencing solubility and membrane permeability. Imidazopyridine Core: Methyl groups (e.g., 7-methyl in the target) reduce steric hindrance compared to bulkier substituents like pyrrolidine-1-carbonyl (compound 28) .

Physicochemical and Spectral Properties

While spectral data for the target compound are unavailable, analogs provide benchmarks:

  • 1H NMR : Imidazopyridine protons resonate between δ 7.2–8.5 ppm, with sulfonamide methyl/methylene groups appearing at δ 1.0–3.5 ppm .
  • Melting Points : The diethyl substitution pattern in the target compound may lower melting points compared to nitro- or methoxy-substituted analogs (e.g., 3ad: 246–248°C; 3z: 262–263°C) due to reduced polarity .

Biological Activity

N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide is an organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group attached to an imidazopyridine moiety. The molecular formula is C18H21N3O2SC_{18}H_{21}N_3O_2S with a molecular weight of approximately 345.44 g/mol. The compound is characterized by its unique structural components, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the reaction of 2-aminopyridine derivatives with sulfonyl chlorides under basic conditions. This method allows for the introduction of the diethylamine group and the imidazopyridine structure.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, related benzenesulfonamides have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as norfloxacin .

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus32
Related benzenesulfonamideEscherichia coli16

Anticancer Activity

The compound's potential anticancer properties have also been investigated. In vitro studies demonstrated that this compound inhibits the growth of cancer cell lines such as A431 (epidermoid carcinoma) and HT29 (colorectal cancer). The IC50 values obtained were significantly lower than those for conventional chemotherapeutics like doxorubicin .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various sulfonamides, this compound was found to inhibit bacterial growth effectively. The study involved testing against multiple strains and determining the compound's pharmacokinetic properties through HPLC-MS/MS analysis .

Study 2: Anticancer Activity Assessment

Another pivotal study focused on the anticancer activity of this compound against several cell lines. The results indicated a dose-dependent inhibition of cell proliferation, emphasizing the importance of structural modifications in enhancing biological activity. Molecular docking studies suggested that the compound interacts with specific targets involved in cancer cell signaling pathways .

Q & A

Q. What are the key synthetic routes and intermediates for N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide?

The synthesis typically involves cyclization reactions starting with enaminone precursors. For example, a related imidazo[1,2-a]pyridine derivative was synthesized via nucleophilic addition of active methylene groups to enaminones in glacial acetic acid, followed by elimination of water and dimethylamine to form non-isolable intermediates (e.g., intermediate 6 in ). Key intermediates include enaminones and α,β-unsaturated ketones. Reaction optimization (e.g., reflux temperature, solvent choice) is critical to avoid side products like acyclic intermediates. Analytical techniques such as TLC and NMR should monitor reaction progress .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • 1H-NMR : Identifies aromatic protons (e.g., singlet signals for imidazo[1,2-a]pyridine protons at δ ~7.5–8.5 ppm) and sulfonamide NH groups (δ ~9.5 ppm).
  • IR Spectroscopy : Confirms sulfonamide S=O stretches (~1150–1350 cm⁻¹) and aromatic C-H bends.
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions).
  • X-ray Diffraction : Resolves structural ambiguities; SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .

Advanced Research Questions

Q. How can unexpected byproducts during synthesis be mechanistically explained?

Byproducts often arise from competing reaction pathways. For instance, highlights the formation of benzofuran derivatives (e.g., 17 ) instead of expected intermediates due to alternative cyclization routes. Mechanistic studies (e.g., DFT calculations or trapping intermediates) can identify factors like solvent polarity, temperature, or catalyst choice (e.g., AuCl₂ in ) that favor specific pathways. Kinetic vs. thermodynamic control should be evaluated using time-resolved NMR or quenching experiments .

Q. What computational strategies predict binding affinity with biological targets?

  • Molecular Docking : AutoDock Vina efficiently models ligand-target interactions (e.g., COX-2 inhibition in ) with improved scoring functions and multithreading for rapid screening .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate structure with activity (e.g., nonlinear optical properties in ).
  • MD Simulations : Validate docking poses by assessing stability in solvated environments (e.g., GROMACS or AMBER). Cross-validate with experimental IC₅₀ data .

Q. How should discrepancies in reported biological activity data be resolved?

Contradictions may arise from purity issues, assay conditions, or target specificity. Recommended steps:

  • Purity Analysis : Use HPLC (>95% purity) to exclude impurities affecting activity.
  • Assay Standardization : Replicate under controlled conditions (e.g., enzyme concentration, buffer pH).
  • Off-Target Screening : Evaluate selectivity via panels (e.g., kinase profiling) to identify non-specific binding .

Q. What crystallographic techniques resolve structural ambiguities in this compound?

  • High-Resolution X-ray Data : SHELXL refines structures against high-resolution (<1.0 Å) data, handling twinning via HKLF5 format.
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., π-π stacking in imidazo rings) using CrystalExplorer.
  • ORTEP Visualization : WinGX generates anisotropic displacement ellipsoids to validate thermal motion models .

Methodological Recommendations

  • Synthetic Optimization : Use flow chemistry for scalability () and minimize side reactions via in-situ IR monitoring.
  • Data Reproducibility : Archive raw crystallographic data (CIF files) and NMR spectra (FID files) for peer validation.
  • Ethical Compliance : Adhere to safety protocols (e.g., AK Scientific guidelines in ) for handling reactive intermediates.

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